1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea

Description

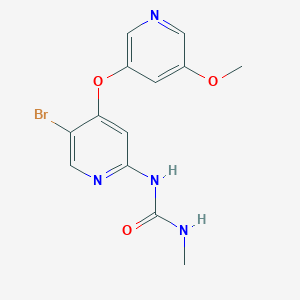

1-(5-Bromo-4-((5-methoxypyridin-3-yl)oxy)pyridin-2-yl)-3-methylurea is a pyridine-based urea derivative with a molecular architecture featuring:

- Two pyridine rings: One substituted with a bromo group at position 5 and a methoxypyridinyloxy group at position 4; the second pyridine (attached via an ether linkage) contains a methoxy group at position 5.

- Urea functional group: A methyl-substituted urea (-NH-C(=O)-NH-CH₃) at position 2 of the primary pyridine ring.

The bromo substituent may enhance halogen bonding, while the methoxy groups contribute electron-donating effects, influencing electronic properties and solubility .

Properties

Molecular Formula |

C13H13BrN4O3 |

|---|---|

Molecular Weight |

353.17 g/mol |

IUPAC Name |

1-[5-bromo-4-(5-methoxypyridin-3-yl)oxypyridin-2-yl]-3-methylurea |

InChI |

InChI=1S/C13H13BrN4O3/c1-15-13(19)18-12-4-11(10(14)7-17-12)21-9-3-8(20-2)5-16-6-9/h3-7H,1-2H3,(H2,15,17,18,19) |

InChI Key |

GYPUOIYDYCGYRF-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NC1=NC=C(C(=C1)OC2=CN=CC(=C2)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Bromo-4-hydroxypyridin-2-yl Intermediate

- Starting Material: 5-bromo-4-hydroxypyridin-2-amine or related pyridine derivatives.

- Method: Bromination of suitably substituted pyridine precursors using N-bromosuccinimide (NBS) or bromine under controlled temperature to install the bromine at the 5-position.

- Notes: Reaction temperature and solvent choice (e.g., acetonitrile or dichloromethane) are critical to avoid over-bromination or side reactions.

Formation of the Ether Linkage (Aryloxy Substitution)

- Reaction: Nucleophilic aromatic substitution of the 4-hydroxy group of the bromopyridine intermediate with 5-methoxypyridin-3-ol.

- Conditions: Typically conducted under basic conditions using potassium carbonate or cesium carbonate as base in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Elevated temperatures (80–120°C) promote ether bond formation.

- Catalysts: Phase transfer catalysts or copper-based catalysts may be employed to enhance coupling efficiency.

Introduction of the 3-Methylurea Group

- Approach: The urea moiety is introduced via reaction of the corresponding 2-aminopyridine intermediate with methyl isocyanate or methyl carbamoyl chloride.

- Reaction Type: Nucleophilic addition of the amine to the isocyanate or carbamoyl chloride to form the urea linkage.

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).

- Temperature: Low to ambient temperatures to control reactivity and minimize side products.

- Workup: Purification by crystallization or chromatography to isolate the pure urea derivative.

Purification and Characterization

- Purification: Column chromatography using silica gel or reverse-phase media; recrystallization from appropriate solvents.

- Characterization: NMR spectroscopy, mass spectrometry, and elemental analysis confirm structure and purity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | NBS, acetonitrile | Acetonitrile | 0–25 | 75–85 | Controlled addition to avoid over-bromination |

| Ether Formation | 5-methoxypyridin-3-ol, K2CO3 | DMF | 100 | 65–80 | Requires dry conditions, inert atmosphere preferred |

| Urea Formation | Methyl isocyanate or methyl carbamoyl chloride | DCM or THF | 0–25 | 70–90 | Slow addition recommended to control exotherm |

| Purification | Silica gel chromatography | Various | Ambient | — | Final purity >98% confirmed by HPLC |

Research Findings and Optimization Notes

- The presence of the bromine atom at the 5-position facilitates further functionalization if needed but requires careful handling to prevent side reactions such as debromination.

- The ether bond formation is the critical step influencing overall yield; optimization of base, solvent, and temperature is essential.

- Use of methyl isocyanate, while effective for urea formation, requires strict safety protocols due to its toxicity.

- Alternative urea introduction methods, such as carbamoyl chloride derivatives, offer safer handling but may require longer reaction times.

- Purification challenges arise due to close polarity of intermediates; gradient elution chromatography improves separation efficiency.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents | Reaction Type | Critical Parameters | Yield Range (%) |

|---|---|---|---|---|

| Bromination | NBS or Br2 | Electrophilic aromatic substitution | Temperature control, stoichiometry | 75–85 |

| Ether Bond Formation | 5-methoxypyridin-3-ol, K2CO3 | Nucleophilic aromatic substitution | Dry solvent, elevated temperature | 65–80 |

| Urea Group Introduction | Methyl isocyanate or carbamoyl chloride | Nucleophilic addition | Temperature, slow reagent addition | 70–90 |

| Purification | Silica gel chromatography | Physical separation | Solvent system optimization | — |

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have identified 1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea as a potential anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines. Research indicates that it may inhibit specific signaling pathways crucial for cancer cell proliferation and survival. For example, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways, which are critical for programmed cell death .

Antimicrobial Properties

The compound also demonstrates promising antimicrobial activity. Studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics in an era of rising antibiotic resistance .

Neuroprotective Effects

In neuropharmacology, this compound has been investigated for its neuroprotective effects. It has shown potential in models of neurodegenerative diseases, where it may help mitigate oxidative stress and inflammation in neuronal cells. This suggests possible applications in treating conditions like Alzheimer's disease and Parkinson's disease .

Herbicidal Activity

This compound has been evaluated for its herbicidal properties. Laboratory studies indicate that it can effectively inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity is attributed to its mode of action, which targets specific biochemical pathways in plants involved in growth regulation .

Pesticide Development

The compound's structural characteristics make it a suitable candidate for developing new pesticides. Its ability to penetrate plant tissues and its stability under environmental conditions enhance its potential as an active ingredient in agrochemical formulations .

Polymer Chemistry

In material science, this compound is being explored as a building block for synthesizing novel polymers. Its functional groups can facilitate polymerization reactions, leading to materials with tailored properties for specific applications, such as drug delivery systems and smart materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Urea-Containing Derivatives

- The target compound and 1-(4-methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea both utilize urea as a hydrogen-bonding pharmacophore. However, the latter’s oxazolo-pyridine core and phenyl group may confer distinct target selectivity, such as kinase inhibition, compared to the pyridine-ether scaffold of the target compound .

- The methyl group on the urea in the target compound likely enhances metabolic stability compared to bulkier substituents (e.g., benzyl in ’s compound) .

Bromo-Methoxy Pyridines

- 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine and 5-bromo-2-methoxy-3-methylpyridine lack the urea group, reducing polarity and hydrogen-bonding capacity. This difference may result in lower solubility but higher membrane permeability compared to the target compound .

Physicochemical and Pharmacological Properties

| Property | Target Compound | 5-Bromo-2-methoxy-3-methylpyridine | 1-(4-Methoxybenzyl)-3-(oxazolo-pyridin-6-yl)urea |

|---|---|---|---|

| Molecular Weight | ~380 | 202.05 | 388.4 |

| LogP (Estimated) | 2.5–3.5 | 1.8–2.2 | 3.0–3.8 |

| Hydrogen Bond Donors | 2 (urea NH) | 0 | 2 (urea NH) |

| Halogen Bonds | Bromo (strong acceptor) | Bromo | None |

Biological Activity

1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on recent research findings.

- Molecular Formula : C13H13BrN4O3

- Molecular Weight : 353.17 g/mol

- IUPAC Name : 1-[5-bromo-4-(5-methoxypyridin-3-yl)oxypyridin-2-yl]-3-methylurea

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyridine derivatives, suggesting that this compound may exhibit significant activity against various pathogens.

Case Study: Antibacterial Activity

A study evaluating the antibacterial efficacy of related compounds demonstrated that derivatives with similar structural motifs showed moderate to excellent activity against Gram-positive and Gram-negative bacteria. For instance, compounds exhibiting pyridine rings often interacted with bacterial cell membranes, disrupting their integrity and leading to cell death .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(5-Bromo...) | MRSA | 32 µg/mL |

| Related Pyridine Derivative | E. coli | 16 µg/mL |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of pyridine-based compounds have been explored in various cancer cell lines. For example, derivatives have shown promising results against HeLa (cervical cancer) and A549 (lung cancer) cells, indicating that the presence of specific functional groups can enhance their anticancer properties.

Research Findings

In vitro studies have indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Caspase activation |

| A549 | 15 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, increasing permeability and leading to cell lysis.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

Q & A

Basic Synthesis: What are the optimal reaction conditions for synthesizing 1-(5-Bromo-4-((5-methoxypyridin-3-YL)oxy)pyridin-2-YL)-3-methylurea?

Answer:

The synthesis typically involves sequential coupling reactions. For example, microwave-assisted Suzuki-Miyaura cross-coupling (e.g., using Pd(PPh₃)₂Cl₂ as a catalyst) under inert atmosphere (argon/nitrogen) at 140°C for 2–5 minutes can achieve high yields . Subsequent urea formation via reaction with methyl isocyanate under anhydrous conditions (e.g., CH₂Cl₂ as solvent) is recommended. Purification via silica gel chromatography (gradient elution with ethyl acetate/hexane) ensures removal of unreacted intermediates .

Advanced Synthesis: How can regioselectivity challenges in pyridine-ether bond formation be mitigated?

Answer:

Regioselectivity in pyridine-ether coupling (e.g., between bromopyridine and methoxyphenol derivatives) is influenced by steric and electronic factors. Use of bulky ligands (e.g., XPhos) or directing groups (e.g., boronic esters) can enhance selectivity. Kinetic studies via in-situ NMR or LC-MS monitoring help identify optimal reaction times and temperatures to minimize byproducts .

Basic Characterization: What spectroscopic methods are critical for confirming the structure of this compound?

Answer:

- 1H/13C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 366.04 for C₁₃H₁₂BrN₃O₃).

- HPLC-PDA : Assess purity (>95% by area normalization at 254 nm) .

Advanced Characterization: How can overlapping signals in NMR be resolved for accurate structural assignment?

Answer:

- 2D NMR (COSY, HSQC, HMBC) : Resolve coupling patterns and assign quaternary carbons (e.g., differentiating Br-substituted vs. methoxy-substituted pyridine rings).

- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., hindered rotation of the urea group) .

Mechanistic Studies: What strategies are used to probe the compound’s interaction with biological targets (e.g., kinases)?

Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized proteins.

- X-ray Crystallography : Co-crystallize the compound with target enzymes to identify key binding motifs (e.g., urea moiety forming hydrogen bonds with catalytic lysine residues) .

Stability and Storage: What conditions prevent degradation of this urea derivative?

Answer:

Store under argon at −20°C in amber vials to avoid hydrolysis of the urea group. Avoid aqueous solvents unless buffered at pH 6–7. Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS to detect degradation products (e.g., bromophenol derivatives) .

Data Contradictions: How to address inconsistent biological activity data across studies?

Answer:

- Batch Analysis : Compare impurity profiles (e.g., residual palladium from synthesis) using ICP-MS.

- Solvent Effects : Re-test activity in standardized buffers (e.g., PBS vs. DMSO solutions) to control for solvent-induced aggregation .

Advanced Experimental Design: How to optimize a multi-step synthesis protocol using design of experiments (DoE)?

Answer:

- Response Surface Methodology (RSM) : Vary factors (temperature, catalyst loading, reaction time) to maximize yield and minimize side reactions.

- High-Throughput Screening : Use automated liquid handlers to test 96 reaction conditions in parallel .

Functional Group Reactivity: How does the bromine substituent influence cross-coupling efficiency?

Answer:

The bromine at C5 activates the pyridine ring for nucleophilic aromatic substitution (SNAr) but may hinder Buchwald-Hartwig amination. Use Pd(OAc)₂ with SPhos ligand to enhance coupling efficiency for urea formation .

Safety and Handling: What precautions are necessary for handling hygroscopic intermediates?

Answer:

- Glovebox Use : For moisture-sensitive steps (e.g., Grignard reagent addition).

- Karl Fischer Titration : Monitor water content in solvents (e.g., THF, DMF) to <50 ppm .

Collaborative Research: How to integrate computational and experimental data for mechanism validation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.